1-Oxaspiro[4.4]nonan-3-amine hydrochloride
Overview
Description
1-Oxaspiro[4.4]nonan-3-amine hydrochloride is an organic compound with the molecular formula C8H15ClN2O . It is a spiro-amine that contains an oxetane ring fused to a cyclobutene ring system.
Molecular Structure Analysis
The InChI code for 1-Oxaspiro[4.4]nonan-3-amine hydrochloride is 1S/C8H15NO.ClH/c9-7-5-8(10-6-7)3-1-2-4-8;/h7H,1-6,9H2;1H .Physical And Chemical Properties Analysis
The molecular weight of 1-Oxaspiro[4.4]nonan-3-amine hydrochloride is 177.67 . The compound is a powder .Scientific Research Applications
Synthesis and Antimicrobial Applications
- Synthesis of Bispiroheterocyclic Systems : 1-Oxa-4-thiaspiro[4.4]nonan-2-one, a compound related to 1-Oxaspiro[4.4]nonan-3-amine hydrochloride, was used to synthesize bispiroheterocyclic derivatives with potential antimicrobial activities (Al-Ahmadi, 1996).
- New Spiroheterocyclic Pyrylium Salts : Similar compounds were also used to create spiroheterocyclic pyrylium salts, which were tested for their antimicrobial properties (Al-Ahmadi & El-zohry, 1995).
Synthesis of Functionalized Derivatives
- Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : These derivatives, structurally related to 1-Oxaspiro[4.4]nonan-3-amine hydrochloride, are important in the synthesis of bioactive compounds (Santos et al., 2000).
Chemical Structure and Stereochemical Analysis
- Stereochemical Assignment of Diastereoisomeric Derivatives : The structural and stereochemical properties of diastereoisomeric oxaspiro[4.4]nonane derivatives were elucidated using modern techniques, highlighting the complexity of these compounds (Ortuño et al., 1996).
Synthesis and Crystal Structure
- Crystal Structure of a Related Compound : The crystal structure of a compound structurally similar to 1-Oxaspiro[4.4]nonan-3-amine hydrochloride was analyzed, providing insights into the molecular structure of these types of compounds (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-oxaspiro[4.4]nonan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-5-8(10-6-7)3-1-2-4-8;/h7H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMCLOQOJNRARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[4.4]nonan-3-amine hydrochloride | |
CAS RN |
2059931-73-4 | |
Record name | 1-oxaspiro[4.4]nonan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.